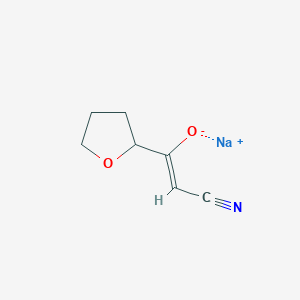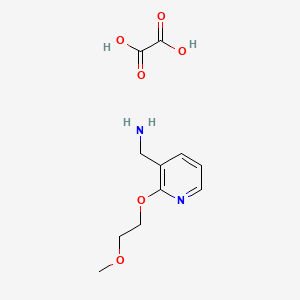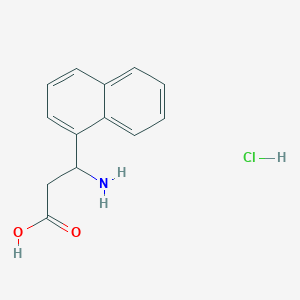![molecular formula C11H10Cl2F2O B2765875 [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 2375260-47-0](/img/structure/B2765875.png)
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule is a cyclobutane derivative that contains two fluorine atoms and two chlorine atoms attached to a phenyl ring.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Mono-Aryl Substituted Methylenecyclobutanes Reactions : A study by Jiang and Shi (2009) found that mono-aryl substituted methylenecyclobutanes undergo reactions with diphenyl diselenide in the presence of iodosobenzene diacetate and H2O, resulting in aryl-(1-phenylselanylcyclobutyl)methanones (Jiang & Shi, 2009).
- Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) explored the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation, offering insights into the reductive dehalogenation of certain compounds (Protti, Fagnoni, Mella & Albini, 2004).
Biochemistry and Medicine
- Biocatalytic Synthesis : Chen et al. (2021) conducted research on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a liquid-liquid biphasic microreaction system. This study highlights the use of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol in green chemistry and efficient synthesis (Chen et al., 2021).
Material Science and Engineering
- Methanol in Membrane Reactor Technology : Dalena et al. (2018) discuss the use of methanol as a building block for complex chemical compounds and its role in hydrogen generation via membrane reactor technology. This research underscores the significance of methanol in advanced material science and engineering applications (Dalena et al., 2018).
Environmental Science
- Photolysis in Environmental Contexts : The study by Clark, James, and Watkins (1985) on the photolysis of diclobutrazol in methanol provides insights into environmental degradation processes and the formation of various compounds through photocyclization (Clark, James & Watkins, 1985).
Propiedades
IUPAC Name |
[1-(3,5-dichlorophenyl)-3,3-difluorocyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O/c12-8-1-7(2-9(13)3-8)10(6-16)4-11(14,15)5-10/h1-3,16H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYWARMTXNVMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)


![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)




![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
